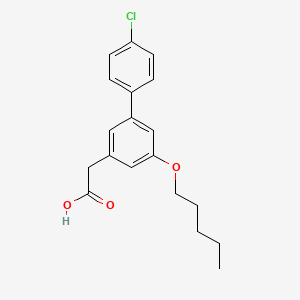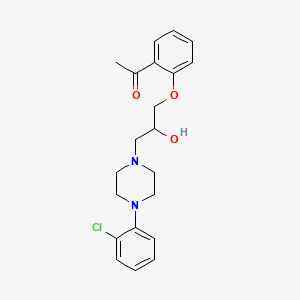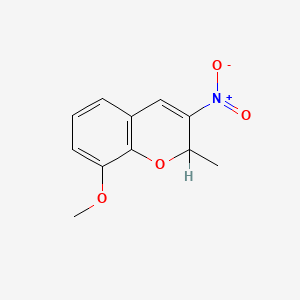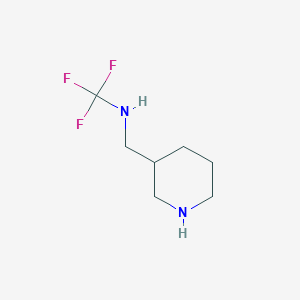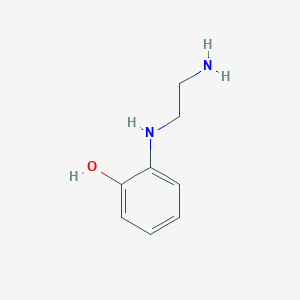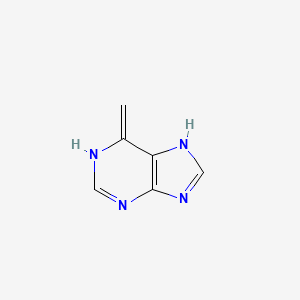
6-Methylidene-6,7-dihydro-1H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidene-6,7-dihydro-1H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidene-6,7-dihydro-1H-purine typically involves the reaction of a suitable purine precursor with a methylidene source. One common method involves the use of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as the starting material. This compound is converted to a diazonium salt, which then reacts with a methylidene donor under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylidene-6,7-dihydro-1H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully saturated purine derivative.
Aplicaciones Científicas De Investigación
6-Methylidene-6,7-dihydro-1H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methylidene-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
8-Mercapto-3,7-dihydro-1H-purine-2,6-dione: Known for its inhibitory effects on sirtuins, a family of NAD±dependent deacetylases.
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione:
Uniqueness
6-Methylidene-6,7-dihydro-1H-purine is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and its potential applications in diverse fields. Its methylidene group provides a reactive site that can be exploited in synthetic chemistry.
Propiedades
Número CAS |
208994-81-4 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
6-methylidene-1,7-dihydropurine |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10) |
Clave InChI |
JTIBTEZMCLPTAL-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2=C(N=CN1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


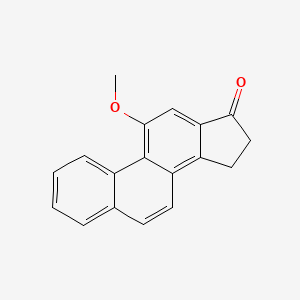
![2-(2-Aminoacetyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13955565.png)

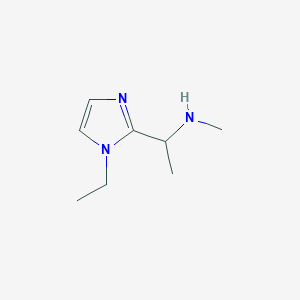
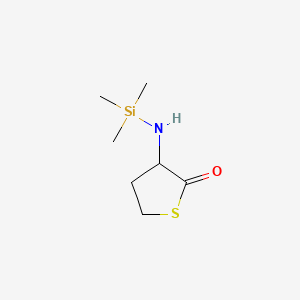
![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)

![3-Ethyl-2,4-dimethyl-4H-pyrrolo[3,2-b]pyridine-6-carboxamide](/img/structure/B13955591.png)
